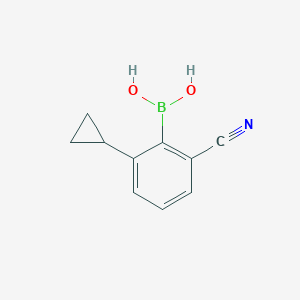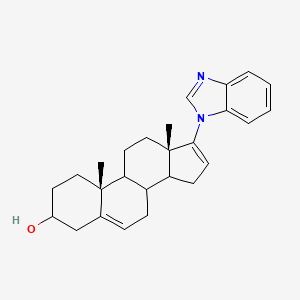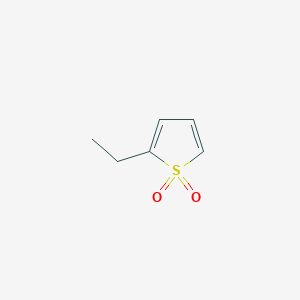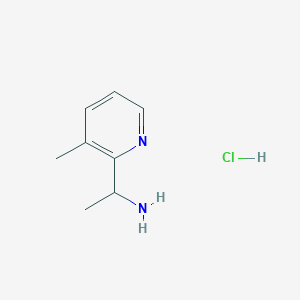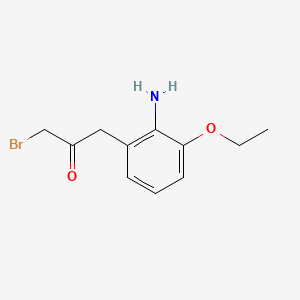![molecular formula C18H19NO3 B14073346 Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester CAS No. 102121-30-2](/img/structure/B14073346.png)
Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester is an organic compound with the molecular formula C17H19NO3. It is a derivative of benzoic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of a benzoic acid moiety linked to a methyl ester group and a 4-(1-methylethyl)phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide (NaOH) or ammonia (NH).
Common Reagents and Conditions
Oxidation: KMnO in acidic or basic medium.
Reduction: LiAlH in dry ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-(1-methylethyl)-: Similar structure but lacks the methyl ester group.
Benzoic acid, 4-amino-, methyl ester: Contains an amino group instead of the 4-(1-methylethyl)phenyl group.
Methyl benzoate: A simpler ester of benzoic acid without additional substituents .
Uniqueness
Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
102121-30-2 |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
methyl 4-[(4-propan-2-ylphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C18H19NO3/c1-12(2)13-8-10-16(11-9-13)19-17(20)14-4-6-15(7-5-14)18(21)22-3/h4-12H,1-3H3,(H,19,20) |
InChI-Schlüssel |
LOEXZXVTHVKBRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


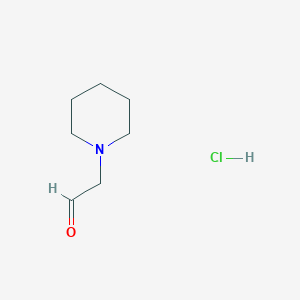
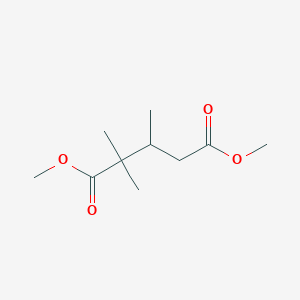

![16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B14073275.png)


